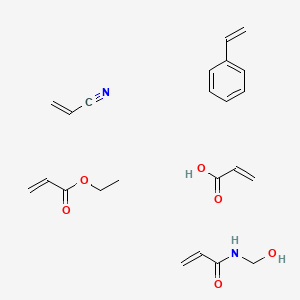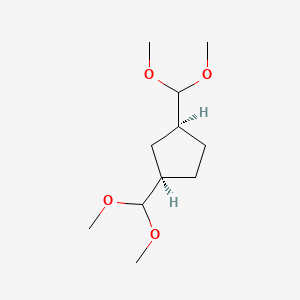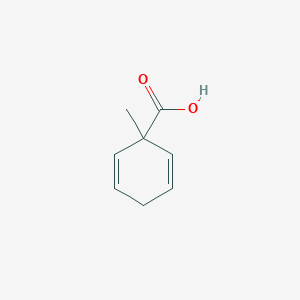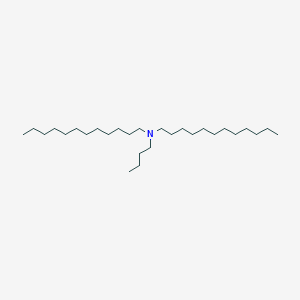
n-Butyl-n-dodecyldodecan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
n-Butyl-n-dodecyldodecan-1-amine is an organic compound with the molecular formula C28H59N. It is a tertiary amine, characterized by a long carbon chain, which makes it a hydrophobic molecule. This compound is used in various industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of n-Butyl-n-dodecyldodecan-1-amine typically involves the alkylation of dodecylamine with butyl bromide under basic conditions. The reaction can be represented as follows:
C12H25NH2 + C4H9Br → C12H25N(C4H9)H + HBr
In this reaction, dodecylamine (C12H25NH2) reacts with butyl bromide (C4H9Br) in the presence of a base such as sodium hydroxide (NaOH) to form this compound and hydrogen bromide (HBr) as a byproduct.
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction is typically carried out in a continuous flow reactor to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize byproducts.
Analyse Chemischer Reaktionen
Types of Reactions
n-Butyl-n-dodecyldodecan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form primary or secondary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products Formed
Oxidation: Amine oxides.
Reduction: Primary or secondary amines.
Substitution: Various substituted amines depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
n-Butyl-n-dodecyldodecan-1-amine has several applications in scientific research:
Chemistry: Used as a surfactant and emulsifying agent in various chemical reactions.
Biology: Employed in the study of membrane proteins due to its amphiphilic nature.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of lubricants, detergents, and corrosion inhibitors.
Wirkmechanismus
The mechanism of action of n-Butyl-n-dodecyldodecan-1-amine involves its interaction with lipid membranes due to its hydrophobic nature. It can insert itself into lipid bilayers, altering membrane fluidity and permeability. This property is exploited in various applications, such as drug delivery and membrane protein studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
n-Butylamine: A primary amine with a shorter carbon chain.
n-Dodecylamine: A primary amine with a similar long carbon chain but lacks the butyl group.
n-Butyl-n-octyloctan-1-amine: A tertiary amine with a shorter carbon chain compared to n-Butyl-n-dodecyldodecan-1-amine.
Uniqueness
This compound is unique due to its long carbon chain and tertiary amine structure, which imparts distinct hydrophobic properties. This makes it particularly useful in applications requiring amphiphilic molecules, such as surfactants and emulsifiers.
Eigenschaften
CAS-Nummer |
52770-72-6 |
|---|---|
Molekularformel |
C28H59N |
Molekulargewicht |
409.8 g/mol |
IUPAC-Name |
N-butyl-N-dodecyldodecan-1-amine |
InChI |
InChI=1S/C28H59N/c1-4-7-10-12-14-16-18-20-22-24-27-29(26-9-6-3)28-25-23-21-19-17-15-13-11-8-5-2/h4-28H2,1-3H3 |
InChI-Schlüssel |
AAYBEEVEVAWXAI-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCN(CCCC)CCCCCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


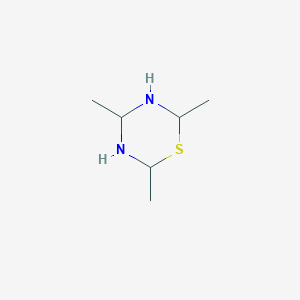
![5-Diazonio-2-[2-(4-diazonio-2-sulfonatophenyl)ethenyl]benzenesulfonate](/img/structure/B14633157.png)

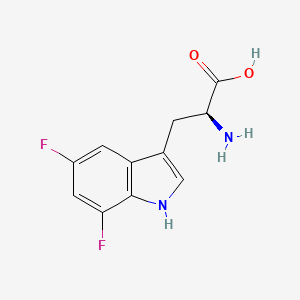

![2-Nitro-4-[(pyridin-4-yl)sulfanyl]aniline](/img/structure/B14633196.png)
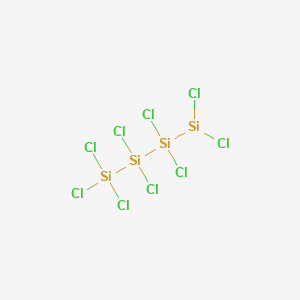
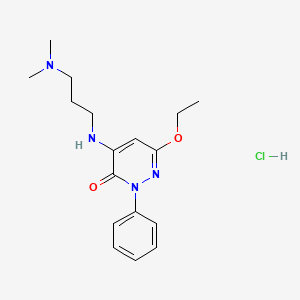
![Dodecyl[3-(2-hydroxybenzamido)propyl]methylsulfanium bromide](/img/structure/B14633218.png)

